molecular formula C9H14BNO2 B14068192 (6-Isopropyl-2-methylpyridin-3-yl)boronic acid

(6-Isopropyl-2-methylpyridin-3-yl)boronic acid

Cat. No.: B14068192
M. Wt: 179.03 g/mol
InChI Key: OIUGXLBCWPMHFV-UHFFFAOYSA-N
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Description

(6-Isopropyl-2-methylpyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Isopropyl-2-methylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding pyridine derivative. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it suitable for a wide range of substrates.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient handling of organolithium reagents and the subsequent borylation reaction, enabling the synthesis of large quantities of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: (6-Isopropyl-2-methylpyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Ketones: Formed through oxidation reactions.

Scientific Research Applications

(6-Isopropyl-2-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Isopropyl-2-methylpyridin-3-yl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Uniqueness: (6-Isopropyl-2-methylpyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for the synthesis of specialized organic molecules and materials .

Properties

Molecular Formula

C9H14BNO2

Molecular Weight

179.03 g/mol

IUPAC Name

(2-methyl-6-propan-2-ylpyridin-3-yl)boronic acid

InChI

InChI=1S/C9H14BNO2/c1-6(2)9-5-4-8(10(12)13)7(3)11-9/h4-6,12-13H,1-3H3

InChI Key

OIUGXLBCWPMHFV-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=C(C=C1)C(C)C)C)(O)O

Origin of Product

United States

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